molecular formula C10H14BrNO2 B2654163 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol CAS No. 1337746-31-2

2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol

Cat. No. B2654163
CAS RN: 1337746-31-2
M. Wt: 260.131
InChI Key: FBVIFOVPPRDLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol, also known as 25B-NBOMe, is a potent synthetic hallucinogenic drug that belongs to the phenethylamine and N-benzylmethoxy amphetamine classes of compounds. It was first synthesized by Ralf Heim in 2003 and has gained popularity as a recreational drug due to its psychedelic effects. However, it is important to note that the use of 25B-NBOMe as a recreational drug can be dangerous and potentially lethal.

Scientific Research Applications

In vivo Metabolism and Identification of Metabolites

Research on the in vivo metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats has led to the identification of various metabolites. These studies involve the enzymatic hydrolysis, liquid-liquid extraction, and gas chromatography-mass spectrometry analysis to identify metabolites including derivatives that resemble the structure of the compound . Such research provides insights into metabolic pathways and the chemical transformations these compounds undergo in biological systems (Kanamori et al., 2002).

Synthesis and Characterization of Bromophenol Derivatives

Studies on bromophenol derivatives from the red alga Rhodomela confervoides have led to the isolation and structural elucidation of new compounds. Spectroscopic methods including IR, EIMS, FABMS, ESIMS, HRFABMS, HRESIMS, 1D and 2D NMR, and single-crystal X-ray structure analysis were employed. These derivatives are explored for their potential applications in various fields, including their antibacterial properties and activity against human cancer cell lines and microorganisms (Zhao et al., 2004).

Environmental and Biological Transformations

The study of the reductive dechlorination of environmental contaminants like methoxychlor and DDT by bacterial species demonstrates the potential of microorganisms to transform synthetic organic compounds. This research highlights the role of bacteria in environmental detoxification processes and the biodegradation of persistent organic pollutants. Such studies are crucial for understanding the fate of chemical compounds in the environment and their potential impacts on health and ecosystems (Yim et al., 2008).

Advanced Synthesis Techniques for Chemical Intermediates

Research on the synthesis of chemical intermediates, like the practical synthesis of orally active CCR5 antagonists, showcases the development of efficient synthetic routes and novel chemical transformations. These studies are essential for the pharmaceutical industry and the development of new drugs. They demonstrate the application of advanced chemistry techniques in creating complex molecules with potential therapeutic uses (Ikemoto et al., 2005).

properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-2-(methylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-12-10(6-13)8-5-7(14-2)3-4-9(8)11/h3-5,10,12-13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVIFOVPPRDLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.